N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1209440-01-6
VCID: VC4403630
InChI: InChI=1S/C18H17FN2O5/c19-13-2-4-14(5-3-13)24-8-7-20-17(22)18(23)21-10-12-1-6-15-16(9-12)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,20,22)(H,21,23)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCOC3=CC=C(C=C3)F
Molecular Formula: C18H17FN2O5
Molecular Weight: 360.341

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

CAS No.: 1209440-01-6

Cat. No.: VC4403630

Molecular Formula: C18H17FN2O5

Molecular Weight: 360.341

* For research use only. Not for human or veterinary use.

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide - 1209440-01-6

Specification

CAS No. 1209440-01-6
Molecular Formula C18H17FN2O5
Molecular Weight 360.341
IUPAC Name N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide
Standard InChI InChI=1S/C18H17FN2O5/c19-13-2-4-14(5-3-13)24-8-7-20-17(22)18(23)21-10-12-1-6-15-16(9-12)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,20,22)(H,21,23)
Standard InChI Key RLRAAXXNTIFYPW-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCOC3=CC=C(C=C3)F

Introduction

N1-(benzo[d] dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a synthetic organic compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d] dioxole moiety, a fluorophenoxy group, and an oxalamide linkage, which contribute to its distinctive properties and reactivity.

Synthesis Methods

The synthesis of N1-(benzo[d] dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide typically involves multiple steps:

  • Preparation of Intermediate Compounds: The synthesis begins with the preparation of benzo[d] dioxole derivatives through cyclization and functional group modifications. The fluorophenoxyethylamine is prepared separately.

  • Coupling Reaction: The final step involves the coupling of these intermediates using oxalyl chloride to form the oxalamide linkage under controlled conditions, such as low temperature and inert atmosphere.

Potential Applications

This compound's unique structure suggests potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both a benzo[d] dioxole and a fluorophenoxy group could make it useful for studying biological pathways or as a building block for synthesizing more complex molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator